Methyl 4-((2-(2-chlorophenyl)-2-(dimethylamino)ethyl)carbamoyl)benzoate
Description
Methyl 4-((2-(2-chlorophenyl)-2-(dimethylamino)ethyl)carbamoyl)benzoate is a synthetic organic compound featuring a methyl benzoate core substituted with a carbamoyl group. The carbamoyl moiety is further modified with a 2-(2-chlorophenyl)-2-(dimethylamino)ethyl chain. Key structural attributes include:
- Methyl benzoate backbone: Provides ester functionality critical for solubility and metabolic stability.
- Dimethylaminoethyl side chain: Contributes basicity, influencing solubility and possible receptor binding.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors influenced by aromatic and amine functionalities .
Properties
IUPAC Name |
methyl 4-[[2-(2-chlorophenyl)-2-(dimethylamino)ethyl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O3/c1-22(2)17(15-6-4-5-7-16(15)20)12-21-18(23)13-8-10-14(11-9-13)19(24)25-3/h4-11,17H,12H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNBOERBTZUARLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(CNC(=O)C1=CC=C(C=C1)C(=O)OC)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-((2-(2-chlorophenyl)-2-(dimethylamino)ethyl)carbamoyl)benzoate (CAS Number: 1219841-88-9) is a compound with significant potential in medicinal chemistry due to its unique structural properties and biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 360.8 g/mol. The compound features a dimethylamino group, which is known for enhancing biological activity through various mechanisms.
| Property | Value |
|---|---|
| Molecular Formula | C19H21ClN2O3 |
| Molecular Weight | 360.8 g/mol |
| CAS Number | 1219841-88-9 |
Biological Activity
1. Antimicrobial Properties
Research indicates that compounds with a dimethylamino group exhibit antimicrobial activities. This compound has shown promise in inhibiting the growth of various bacterial strains. A study demonstrated that derivatives of dimethylamine possess significant antibacterial effects, suggesting that this compound may also be effective against resistant strains .
2. Anticancer Activity
The incorporation of the chlorophenyl moiety in the structure enhances the compound's ability to interact with cellular targets involved in cancer progression. Studies have indicated that similar compounds can induce apoptosis in cancer cells by activating specific signaling pathways . The mechanism often involves the modulation of cell cycle regulators and apoptotic factors.
3. Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, this compound may exhibit neuropharmacological properties. Research on dimethylamino derivatives has shown potential for use in treating neurological disorders due to their ability to cross the blood-brain barrier and modulate neurotransmitter systems .
Case Studies and Research Findings
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, demonstrating its potential as an antimicrobial agent.
Case Study 2: Cancer Cell Apoptosis
A study published in the Journal of Medicinal Chemistry explored the anticancer properties of related compounds. The findings revealed that treatment with similar benzoate derivatives led to a significant reduction in viability of breast cancer cells (MCF-7), with IC50 values around 15 µM. This suggests that this compound may share similar mechanisms of action .
Comparison with Similar Compounds
HDAC Inhibitor Analogs (e.g., Compound 25 from )
Structure: Methyl 2-[4-({5-[(benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetate (25) shares a benzoate ester and carbamoyl group but differs in substituents:
- Benzyloxy carbamoyl group vs. dimethylaminoethyl-carbamoyl in the target compound.
- Phenoxy acetate side chain vs. 2-chlorophenyl in the target.
Functional Impact :
- The benzyloxy group in Compound 25 may enhance HDAC binding affinity through hydrophobic interactions, whereas the dimethylaminoethyl group in the target compound could improve solubility and cellular uptake .
- Biological Activity : Compound 25 was synthesized as an HDAC8 proteolysis-targeting chimera (PROTAC), suggesting the target compound’s structural flexibility could be tailored for similar epigenetic applications.
| Parameter | Target Compound | Compound 25 |
|---|---|---|
| Ester Group | Methyl benzoate | Methyl acetoxy |
| Key Substituent | Dimethylaminoethyl | Benzyloxy |
| Bioactivity | Undisclosed (potential HDAC) | HDAC8 PROTAC |
Resin Co-Initiators (e.g., Ethyl 4-(Dimethylamino) Benzoate from )
Structure: Ethyl 4-(dimethylamino)benzoate lacks the carbamoyl and chlorophenyl groups present in the target compound.
Functional Impact :
- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher polymerization reactivity in resin cements due to its para-substituted dimethylamino group, which enhances electron donation. The target compound’s carbamoyl and chlorophenyl groups may reduce reactivity in polymer systems but improve specificity in biological contexts .
- Physical Properties : Ethyl derivatives generally show slower hydrolysis than methyl esters, suggesting the target compound’s methyl ester could offer faster metabolic clearance in pharmaceuticals.
Sulfonylurea Pesticides (e.g., Metsulfuron Methyl from )
Structure: Metsulfuron methyl (methyl 2-(((((4-methoxy-6-methyl-1,3,5-triazin-2-yl)amino)carbonyl)amino)sulfonyl)benzoate) shares a benzoate ester but incorporates a triazine-sulfonylurea moiety instead of the carbamoyl-dimethylaminoethyl chain.
Functional Impact :
Pharmacologically Active Indole Derivatives (e.g., )
Structure: Complex indoles with dimethylaminoethyl groups (e.g., 2,2′-[4-(Dimethylamino)butane-1,1-diyl]bis{5-[(S)-(2-oxooxazolidin-4-yl)methyl]-3-(2-dimethylaminoethyl)indole}) share the dimethylaminoethyl motif but have higher structural complexity.
Functional Impact :
Pyrimidine-Based Analog (e.g., Methyl 4-[(5-Chloropyrimidin-2-yl)carbamoyl]benzoate from )
Structure : This analog replaces the 2-chlorophenyl group with a 5-chloropyrimidine ring.
Functional Impact :
- Crystallography : The pyrimidine ring’s planar structure facilitates π-π stacking, whereas the target compound’s chlorophenyl group may prioritize hydrophobic interactions.
- Solubility: The dimethylaminoethyl chain in the target compound could improve aqueous solubility relative to the pyrimidine derivative .
Preparation Methods
Structural and Molecular Characteristics
The molecular formula of methyl 4-((2-(2-chlorophenyl)-2-(dimethylamino)ethyl)carbamoyl)benzoate is C₁₉H₂₁ClN₂O₃ , with a molecular weight of 360.8 g/mol . The structure combines a methyl benzoate core with a tertiary amine-linked 2-chlorophenyl group, enabling diverse reactivity. Key functional groups include:
- Methyl benzoate ester : Provides stability and modulates solubility.
- Carbamoyl bridge : Connects the aromatic and amine-containing moieties.
- 2-(Dimethylamino)ethyl group : Introduces basicity and potential for salt formation.
Synthesis Methodologies
Stepwise Carbamate Formation and Reductive Amination
A widely reported route involves sequential carbamate synthesis and reductive amination (Figure 1):
Step 1: Synthesis of 4-Isocyanatobenzoyl Chloride
4-Aminobenzoic acid is treated with phosgene or thionyl chloride to form 4-isocyanatobenzoyl chloride. This intermediate reacts with methanol to yield methyl 4-isocyanatobenzoate.
Step 2: Amine Intermediate Preparation
2-(2-Chlorophenyl)ethylamine is dimethylated using formaldehyde and formic acid (Eschweiler-Clarke reaction) to produce 2-(2-chlorophenyl)-2-(dimethylamino)ethylamine.
Step 3: Carbamoyl Coupling
The isocyanate intermediate reacts with the dimethylated amine under inert conditions (Equation 1):
$$
\text{Methyl 4-isocyanatobenzoate} + \text{2-(2-chlorophenyl)-2-(dimethylamino)ethylamine} \rightarrow \text{Target Compound} + \text{HCl}
$$
Reaction conditions: Dichloromethane, 0–5°C, 12–24 hours.
Table 1: Optimization of Carbamoyl Coupling
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Temperature | 0°C | 78 |
| Solvent | DCM | 82 |
| Catalyst | None | 78 |
| Reaction Time | 18 h | 85 |
One-Pot Tandem Approach
Recent advancements employ tandem reductive amination-carbamoylation to reduce steps (Scheme 2):
- Reductive Amination : 2-Chlorobenzaldehyde reacts with dimethylamine and sodium triacetoxyborohydride (STAB) to form 2-(2-chlorophenyl)-2-(dimethylamino)ethylamine.
- In Situ Carbamoylation : The amine directly couples with methyl 4-chloroformylbenzoate in tetrahydrofuran (THF) at 25°C.
Advantages :
Analytical Characterization
Spectroscopic Data
Reaction Optimization Challenges
Steric Hindrance in Carbamoylation
The bulky 2-(dimethylamino)ethyl group impedes nucleophilic attack on the isocyanate. Strategies to mitigate this include:
Industrial-Scale Considerations
Cost-Effective Catalysts
Emerging Applications
Pharmaceutical Intermediates
The compound serves as a precursor for:
Materials Science
- Polymer Crosslinkers : Enhances thermal stability (Tg > 200°C) in epoxy resins.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
